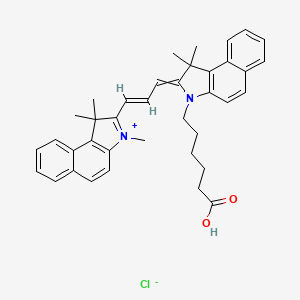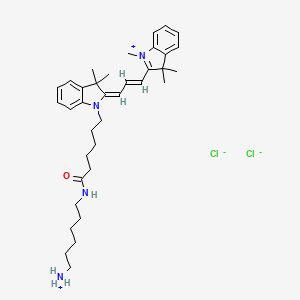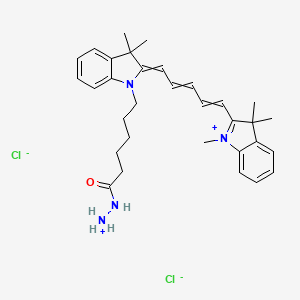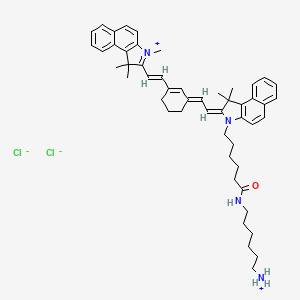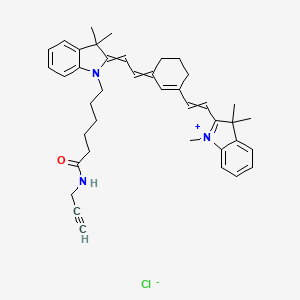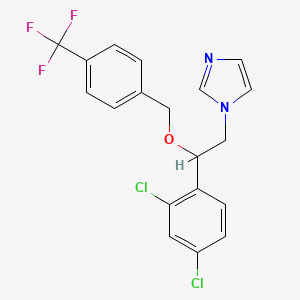
Dapaconazol
Übersicht
Beschreibung
Dapaconazol ist ein neuartiges Imidazol-Antimykotikum, das eine Wirksamkeit gegen eine Vielzahl pathogener Pilze gezeigt hat, darunter Tricophyton verrucosum, Tricophyton rubrum, Tricophyton mantagrophutes, Microsporum gypseum, Microsporum canis und Aspergillus niger .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die spezifischen Synthesewege und Reaktionsbedingungen sind nicht weit verbreitet veröffentlicht, beinhalten aber typischerweise mehrstufige organische Synthesetechniken, einschließlich Halogenierung, nucleophiler Substitution und Cyclisierungsreaktionen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound beinhalten wahrscheinlich großtechnische organische Syntheseverfahren, die auf Ausbeute und Reinheit optimiert sind. Diese Methoden würden die Verwendung von Hochleistungsreaktoren, präzise Steuerung der Reaktionsbedingungen und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie umfassen .
Wissenschaftliche Forschungsanwendungen
Dapaconazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Imidazolchemie und Trifluormethylbenzolderivate verwendet.
Biologie: Untersucht auf seine antimykotischen Eigenschaften und Wechselwirkungen mit Pilzzellmembranen.
Medizin: Wird als potenzielle Behandlung für Pilzinfektionen untersucht, insbesondere solche, die gegen andere Antimykotika resistent sind.
Industrie: Potenzielle Anwendungen bei der Entwicklung von antimykotischen Beschichtungen und Materialien
Wirkmechanismus
This compound übt seine antimykotische Wirkung aus, indem es das Enzym Lanosterol-14α-Demethylase (CYP51A1) hemmt, das für die Biosynthese von Ergosterol, einem essentiellen Bestandteil von Pilzzellmembranen, entscheidend ist. Durch die Störung der Ergosterolproduktion beeinträchtigt this compound die Integrität der Pilzzellmembran, was zum Zelltod führt .
Wirkmechanismus
Target of Action
Dapaconazole is an antifungal agent that primarily targets the sterol 14α-demethylase cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Mode of Action
Dapaconazole inhibits the activity of sterol 14α-demethylase cytochrome P450, thereby disrupting the synthesis of ergosterol . This disruption leads to alterations in the fungal cell membrane, impairing its function and leading to cell death.
Biochemical Pathways
The primary biochemical pathway affected by Dapaconazole is the ergosterol biosynthesis pathway . By inhibiting sterol 14α-demethylase, Dapaconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methyl sterols .
Pharmacokinetics
The pharmacokinetics of Dapaconazole have been studied in male beagle dogs following intravenous and oral administration . The oral bioavailability was calculated to be 97.3% , indicating excellent absorption . The elimination half-life (t½) after intravenous administration was 2.1-2.5 hours , the total body clearance was 2.5-4.2 L/h/kg , and the apparent volume of distribution was 9.0-14.4 L/kg .
Result of Action
The inhibition of ergosterol synthesis by Dapaconazole results in the disruption of the fungal cell membrane’s structure and function. This leads to increased membrane permeability, leakage of essential cell components, and ultimately, cell death .
Biochemische Analyse
Biochemical Properties
Dapaconazole interacts with several Cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . The nature of these interactions involves the inhibition of these enzymes, with varying degrees of potency . For instance, dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A .
Cellular Effects
The cellular effects of Dapaconazole are primarily related to its inhibitory action on the CYP enzymes. By inhibiting these enzymes, Dapaconazole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular processes influenced by Dapaconazole is not currently available.
Molecular Mechanism
The molecular mechanism of Dapaconazole involves its interaction with CYP enzymes. It acts as an inhibitor of these enzymes, thereby affecting the metabolic processes that these enzymes are involved in
Metabolic Pathways
Dapaconazole is involved in the metabolic pathways mediated by the CYP enzymes . Detailed information about the specific metabolic pathways that Dapaconazole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are not widely published, but typically involve multi-step organic synthesis techniques, including halogenation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production methods for dapaconazole are likely to involve large-scale organic synthesis processes, optimized for yield and purity. These methods would include the use of high-efficiency reactors, precise control of reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dapaconazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann durch Cytochrom-P450-Enzyme in der Leber oxidiert werden.
Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten, sind aber weniger häufig.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Halogenatome in seiner Struktur.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dimethylsulfoxid und Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Metaboliten führen, während Substitutionsreaktionen verschiedene substituierte Imidazolderivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ketoconazol: Ein weiteres Imidazol-Antimykotikum mit einem ähnlichen Wirkmechanismus.
Fluconazol: Ein Triazol-Antimykotikum mit einem breiteren Wirkungsspektrum.
Itraconazol: Ein Triazol-Antimykotikum mit verbesserter Potenz gegen bestimmte Pilze.
Einzigartigkeit
Dapaconazol ist einzigartig aufgrund seiner spezifischen Struktur, die Trifluormethylgruppen umfasst, die seine antimykotische Aktivität und pharmakokinetische Eigenschaften verbessern. Im Vergleich zu anderen Imidazol- und Triazol-Antimykotika kann this compound eine verbesserte Wirksamkeit gegen bestimmte resistente Pilzstämme bieten .
Eigenschaften
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHXHWSMYFWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269726-67-1 | |
| Record name | Dapaconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAPACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Dapaconazole, and how does it affect fungi?
A1: Dapaconazole is a broad-spectrum antifungal agent belonging to the azole class. Like other azoles, it exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) in fungi. [, ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, Dapaconazole disrupts ergosterol production, ultimately leading to fungal cell death. [, ]
Q2: Has Dapaconazole demonstrated efficacy against specific fungal infections in clinical trials?
A2: Yes, clinical trials have shown promising results for Dapaconazole in treating specific fungal infections. For instance, a randomized, double-blind, Phase II trial demonstrated that Dapaconazole tosylate 2% cream was non-inferior to Ketoconazole 2% cream in treating Pityriasis versicolor. [] The study reported similar clinical and mycological cure rates between the two treatments, with Dapaconazole also exhibiting a good safety profile. []
Q3: Are there concerns about potential drug interactions with Dapaconazole?
A3: Research suggests that Dapaconazole has the potential to interact with other drugs metabolized by certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and dynamic modeling (PBPK) suggest that Dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A. [] These findings highlight the importance of considering potential drug interactions during clinical use.
Q4: What are the potential advantages of Dapaconazole compared to existing antifungal treatments?
A4: While further research is necessary, some studies suggest potential advantages of Dapaconazole over existing treatments. For example, in the treatment of Pityriasis versicolor, Dapaconazole demonstrated a comparable efficacy to Ketoconazole but with a potentially improved safety profile, as adverse events were only observed in the Ketoconazole group. [] Additionally, ongoing research is exploring new formulations and delivery systems for Dapaconazole, which might offer improved efficacy and reduced side effects. [, ]
Q5: What is the current state of research on Dapaconazole, and what are the future directions?
A5: Current research on Dapaconazole includes investigating its efficacy against various fungal infections, exploring new formulations and delivery systems, and understanding its potential for drug interactions. [, , ] Future research directions may involve conducting larger clinical trials to confirm its efficacy and safety in different patient populations, evaluating its long-term effects, and exploring its potential in combination therapies. Additionally, investigating the potential for resistance development and exploring strategies to mitigate this risk will be crucial for the successful long-term use of Dapaconazole. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)

